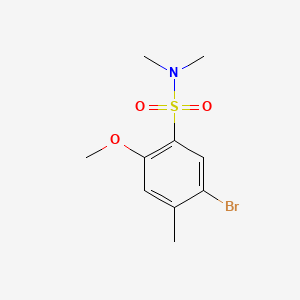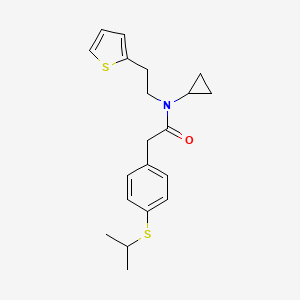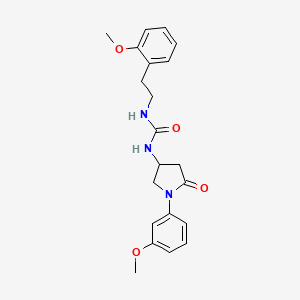
5-bromo-2-methoxy-N,N,4-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-methoxy-N,N,4-trimethylbenzenesulfonamide, also known as BrMTS, is a sulfonamide compound that has been widely used in scientific research. This compound has shown potential in various fields of research due to its unique properties and mechanism of action.
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxy-N,N,4-trimethylbenzenesulfonamide involves the binding of the compound to the active site of the enzyme, resulting in the inhibition of its activity. 5-bromo-2-methoxy-N,N,4-trimethylbenzenesulfonamide specifically targets the zinc ion in the active site of carbonic anhydrase, which is essential for the enzyme's catalytic activity.
Biochemical and physiological effects:
5-bromo-2-methoxy-N,N,4-trimethylbenzenesulfonamide has been shown to have a significant effect on the activity of carbonic anhydrase, which is involved in various physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of carbonic anhydrase by 5-bromo-2-methoxy-N,N,4-trimethylbenzenesulfonamide has also been linked to the inhibition of tumor growth and angiogenesis.
Advantages and Limitations for Lab Experiments
The advantages of using 5-bromo-2-methoxy-N,N,4-trimethylbenzenesulfonamide in laboratory experiments include its high potency and specificity towards carbonic anhydrase, which allows for accurate and reliable results. However, the limitations of using 5-bromo-2-methoxy-N,N,4-trimethylbenzenesulfonamide in laboratory experiments include its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for the use of 5-bromo-2-methoxy-N,N,4-trimethylbenzenesulfonamide in scientific research. One potential direction is the development of new sulfonamide compounds based on the structure of 5-bromo-2-methoxy-N,N,4-trimethylbenzenesulfonamide, which may have improved potency and specificity towards carbonic anhydrase. Another direction is the investigation of the potential use of 5-bromo-2-methoxy-N,N,4-trimethylbenzenesulfonamide in combination with other drugs for the treatment of cancer and other diseases.
In conclusion, 5-bromo-2-methoxy-N,N,4-trimethylbenzenesulfonamide is a sulfonamide compound that has shown great potential in scientific research. Its unique properties and mechanism of action have made it a valuable tool in various fields of research, including cancer research, enzymology, and pharmacology. Further research on 5-bromo-2-methoxy-N,N,4-trimethylbenzenesulfonamide and its derivatives may lead to the development of new treatments for various diseases.
Synthesis Methods
The synthesis of 5-bromo-2-methoxy-N,N,4-trimethylbenzenesulfonamide involves the reaction of 5-bromo-2-methoxybenzenesulfonamide with trimethylamine in the presence of a catalyst. The resulting compound is then purified through recrystallization to obtain pure 5-bromo-2-methoxy-N,N,4-trimethylbenzenesulfonamide.
Scientific Research Applications
5-bromo-2-methoxy-N,N,4-trimethylbenzenesulfonamide has been used in various scientific research studies, including cancer research, enzymology, and pharmacology. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which is involved in the growth of cancer cells. 5-bromo-2-methoxy-N,N,4-trimethylbenzenesulfonamide has also been used as a tool to study the role of sulfonamides in enzyme inhibition.
properties
IUPAC Name |
5-bromo-2-methoxy-N,N,4-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO3S/c1-7-5-9(15-4)10(6-8(7)11)16(13,14)12(2)3/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMASPXYLGUQXDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)N(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-methoxy-N,N,4-trimethylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(6-Bromonaphthalen-2-yl)oxy]-3-(piperidin-1-yl)propan-2-ol](/img/structure/B2970794.png)



![3-Eethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2970801.png)

![1-(2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-cyclohexylurea](/img/structure/B2970806.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![[5-(4-Bromophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate](/img/structure/B2970809.png)



![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2970814.png)